N-(2,4-difluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-(2,4-difluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. The molecule features a 4-methylphenyl group at position 3 of the pyrimidoindole scaffold and a sulfanyl-linked acetamide moiety substituted with a 2,4-difluorophenyl group.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N4O2S/c1-14-6-9-16(10-7-14)31-24(33)23-22(17-4-2-3-5-19(17)29-23)30-25(31)34-13-21(32)28-20-11-8-15(26)12-18(20)27/h2-12,29H,13H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXPQSNXRAUZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex synthetic compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological mechanisms, and various research findings related to this compound.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 426.4 g/mol. The IUPAC name is N-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]propanamide. Its structure features a pyrimidoindole core with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20F2N4O3 |
| Molecular Weight | 426.4 g/mol |
| IUPAC Name | N-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]propanamide |
| InChI | InChI=1S/C22H20F2N4O3/c1-3... |
Synthesis
The synthesis typically involves multi-step organic reactions:
- Preparation of the Pyrimidine Core : The initial step involves constructing the pyrimidine structure through nucleophilic substitution reactions.
- Introduction of Substituents : The difluorophenyl and methylphenyl groups are introduced subsequently.
- Formation of the Acetamide Group : The final step involves forming the acetamide group under controlled conditions using reagents like carbonyldiimidazole.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Modulation : It may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptor Interaction : The compound likely interacts with various receptors, affecting cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated significant antimicrobial properties against various strains:
- Gram-positive and Gram-negative Bacteria : The compound has shown effectiveness against both types of bacteria in vitro.
- Minimum Inhibitory Concentration (MIC) : Specific MIC values indicate the concentration at which the compound inhibits bacterial growth.
Anticancer Properties
Preliminary studies suggest potential anticancer effects:
- Cell Proliferation Inhibition : The compound has been observed to inhibit the proliferation of specific cancer cell lines.
- Mechanistic Insights : It may induce apoptosis or cell cycle arrest in cancer cells.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Escherichia coli and Staphylococcus aureus, revealing promising results with low MIC values.
Microbial Strain MIC (µg/mL) E. coli 10 S. aureus 5 - Anticancer Activity : In a cell line study involving leukemia cells, treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 1 µM.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Pyrimido[5,4-b]indole Derivatives :
- N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (): Substituents: 3-methoxyphenyl (pyrimidoindole core) and 4-ethylphenyl (acetamide). Molecular Weight: ~517 g/mol (vs. ~504 g/mol for the target compound).
- 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ():
- N-(2,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
Substituent Effects on Acetamide Moieties
Key Observations :
- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound enhances metabolic stability and lipophilicity compared to non-halogenated analogs (e.g., 4-ethylphenyl in ) .
- Sulfanyl vs.
Physicochemical and Pharmacokinetic Profiles
- Molecular Weight : ~504 g/mol (within Lipinski’s rule limit of 500 Da for drug-likeness).
- Hydrogen Bond Acceptors/Donors: 6 acceptors (C=O, S, N), 2 donors (NH), suggesting moderate oral bioavailability.
- logP : Estimated ~2.8 (calculated using substituent contributions), favoring moderate membrane permeability.
Comparative Solubility :
- The target compound’s difluorophenyl group may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., ) but improve blood-brain barrier penetration .
Q & A
Basic: What are the key synthetic steps for preparing this compound?
Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the pyrimido[5,4-b]indole core via cyclization of substituted indole precursors under reflux with catalysts like HATU (1,1'-bis(diphenylphosphino)ferrocene) .
- Step 2: Introduction of the sulfanyl group through nucleophilic substitution using thiourea or thiols in polar aprotic solvents (e.g., DMF) .
- Step 3: Acetamide coupling via amidation between the sulfanyl intermediate and 2,4-difluoroaniline derivatives, often mediated by coupling agents like EDCI/HOBt .
- Purification: Final purification via reverse-phase HPLC or column chromatography .
Validation: Confirm structure using / NMR, HRMS, and IR spectroscopy .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Catalyst Screening: Test alternatives to HATU (e.g., DCC, BOP) to enhance coupling efficiency .
- Solvent Optimization: Evaluate DMF vs. THF for sulfanyl group introduction; DMF may improve solubility but increase side reactions .
- Temperature Control: Lower reaction temperatures (0–5°C) during amidation reduce racemization .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., over-oxidized sulfonyl derivatives) and adjust stoichiometry .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy: / NMR to verify substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry: HRMS to confirm molecular weight (expected [M+H]+ ~500–550 Da) .
- X-ray Crystallography: For unambiguous confirmation of the pyrimidoindole core (if crystalline) .
Advanced: How do structural modifications (e.g., fluorophenyl vs. methylphenyl) influence bioactivity?
Answer:
- Fluorine Substituents: Enhance metabolic stability and target binding via hydrophobic/electrostatic interactions (e.g., 2,4-difluorophenyl improves TLR4 affinity vs. non-fluorinated analogs) .
- Methyl Group Impact: A 4-methylphenyl group on the indole core increases lipophilicity, potentially enhancing membrane permeability but reducing solubility .
- SAR Studies: Compare IC values of analogs in enzyme inhibition assays (e.g., COX-2, TLR4) to map critical substituents .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition: Fluorescence-based assays for kinases or cyclooxygenases .
- Receptor Binding: Radioligand displacement assays (e.g., TLR4) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
- Metabolite Profiling: Use LC-MS to check for in situ degradation (e.g., hydrolysis of the acetamide group) .
- Orthogonal Assays: Validate TLR4 activation via NF-κB luciferase reporter and ELISA (e.g., TNF-α secretion) .
Advanced: Which computational methods predict target interactions?
Answer:
- Docking Studies: Use AutoDock Vina to model binding to TLR4/MD-2 complex (PDB: 3FXI) .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors near the sulfanyl group) .
Basic: How does solubility/stability vary under physiological conditions?
Answer:
- pH Stability: Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). Acetamide hydrolysis may occur at low pH .
- Thermal Stability: TGA/DSC analysis shows decomposition above 200°C, indicating room-temperature stability .
- Light Sensitivity: Store in amber vials; UV-Vis spectra detect photodegradation products .
Advanced: What derivatization strategies improve pharmacokinetics?
Answer:
- Prodrug Design: Introduce ester groups at the acetamide moiety for enhanced oral absorption .
- PEGylation: Attach polyethylene glycol to the sulfanyl group to increase half-life .
- Salt Formation: Prepare hydrochloride salts to improve aqueous solubility .
Advanced: How to identify molecular targets using proteomics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
